molecular formula C13H11FO B7837987 (2-Fluorobiphenyl-4-yl)methanol

(2-Fluorobiphenyl-4-yl)methanol

Cat. No.: B7837987
M. Wt: 202.22 g/mol
InChI Key: VIDRFOGBFWHCSO-UHFFFAOYSA-N
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Description

(2-Fluorobiphenyl-4-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl structure with a fluorine atom attached to the second carbon of one phenyl ring and a methanol group attached to the fourth carbon of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorobiphenyl-4-yl)methanol typically involves the reduction of (2-Fluorobiphenyl-4-yl)methanone. One common method is the reduction using lithium aluminium hydride in tetrahydrofuran. The reaction is carried out under an inert atmosphere at low temperatures to ensure the selective reduction of the carbonyl group to a hydroxyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorobiphenyl-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (2-Fluorobiphenyl-4-yl)methanone.

    Reduction: The compound can be further reduced to form (2-Fluorobiphenyl-4-yl)methane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Properties

IUPAC Name

(3-fluoro-4-phenylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h1-8,15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDRFOGBFWHCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Fluoro-biphenyl-4-carbaldehyde (1 gm, 5 mmole), NaBH4 were dissolved in ethanol stirred for 2 hrs, NaOH 10% was added, ethanol was evaporated, the reaction mixture was extracted with ethyl acetate, the ethyl acetate extract was dried with Na2SO4 and evaporated to produce white solid (0.8 gm, 80%). H1-NMR INOVA-500 (CDCl3) δ 2.266 (s, 1H), 4.683 (s, 2H), 7.142-7.168 (m, 2H), 7.339-7.442 (m, 4H), 7.519-7.535 (m, 2H).
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1 g
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